![molecular formula C22H28ClN3O3 B4538272 N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide](/img/structure/B4538272.png)
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Description
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including alkylation, acidulation, and reduction of nitro groups, leading to complex structures. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, and reduction steps with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray crystallography. These analyses reveal intricate details about intra- and intermolecular interactions, contributing to the understanding of the compound's three-dimensional conformation and stability. For instance, certain piperazine derivatives are stabilized by inter- and intramolecular C—H⋯O and C—H⋯N interactions, as evidenced by X-ray diffraction studies (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives often involves interactions with various receptors, highlighting their potential as bioactive molecules. These interactions can be tailored by modifying the molecular structure, such as changing substituents on the piperazine ring or altering the length of alkyl chains (Leopoldo et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can affect the compound's application in drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and affinity for biological targets, are central to the compound's potential applications. Modifications to the chemical structure can significantly alter these properties, affecting the compound's utility in pharmaceutical and medicinal chemistry. For instance, the introduction of specific functional groups can enhance receptor affinity and selectivity, as seen in structure-affinity relationship studies (Perrone et al., 2000).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-4-16-5-7-17(8-6-16)15-25-9-11-26(12-10-25)22(27)24-19-13-18(23)20(28-2)14-21(19)29-3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCAXUFJMUQWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-ethylbenzyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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